2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound featuring a quinoline core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a kinase inhibitor and its applications in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperidine.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic aromatic substitution reaction, where a halogenated pyridine derivative reacts with the piperidine-quinoline intermediate.
Final Coupling: The final step involves coupling the pyridine-piperidine intermediate with the quinoline core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or other reduced derivatives of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a kinase inhibitor, particularly in cancer therapy. It may inhibit specific kinases involved in cell proliferation and survival, making it a candidate for targeted cancer treatments.
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This makes it particularly effective in targeting cancer cells that rely on these pathways for proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Pyridin-3-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile: Similar structure but with a different position of the pyridine moiety.
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-4-carbonitrile: Similar structure but with a different position of the nitrile group.
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
Uniqueness
The unique combination of the quinoline core, piperidine ring, and pyridine moiety in 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile provides a distinct pharmacological profile. Its specific binding affinity and inhibitory activity against certain kinases set it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c22-13-18-12-17-5-1-2-6-20(17)24-21(18)25-11-3-4-16(14-25)15-26-19-7-9-23-10-8-19/h1-2,5-10,12,16H,3-4,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFEABTSUUYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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